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Compound of Interest

Compound Name: Benzo[d]isoxazol-7-amine

Cat. No.: B1375660 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of Benzo[d]isoxazol-7-
amine

Introduction
Benzo[d]isoxazol-7-amine is a heterocyclic aromatic compound featuring a fused benzene

and isoxazole ring system with an amino substituent. This scaffold is of significant interest to

researchers in medicinal chemistry and materials science due to its structural resemblance to

biologically active molecules and its potential as a building block in the synthesis of more

complex entities. Unambiguous structural confirmation is the bedrock of chemical research and

development. Therefore, a thorough understanding of the spectroscopic signature of

Benzo[d]isoxazol-7-amine is paramount for any scientist working with this molecule.

This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data for Benzo[d]isoxazol-7-amine. As empirical

data for this specific compound is not widely published, this document leverages established

spectroscopic principles and data from structurally analogous compounds to construct a

reliable, expected spectroscopic profile. Furthermore, it offers field-proven, detailed protocols

for acquiring high-fidelity data, designed to serve as a self-validating framework for

researchers.
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To facilitate a clear and precise discussion of the spectroscopic data, the following atom

numbering scheme will be used for Benzo[d]isoxazol-7-amine.

Caption: Molecular structure of Benzo[d]isoxazol-7-amine with IUPAC numbering.

¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of

hydrogen atoms in a molecule. For Benzo[d]isoxazol-7-amine, the aromatic region is

expected to show a complex pattern due to the influence of both the fused isoxazole ring and

the electron-donating amine group. The amine protons will likely appear as a broad singlet.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
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Proton
Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Rationale

H3 ~8.8 - 9.2 Singlet (s) N/A

This proton is

attached to an

sp² carbon

adjacent to the

electronegative

oxygen and

nitrogen atoms of

the isoxazole

ring, leading to

significant

deshielding.

H4 ~7.0 - 7.3
Doublet of

doublets (dd)
J ≈ 7-9, J ≈ 1-2

Ortho-coupled to

H5 and meta-

coupled to H6.

The electron-

donating NH₂

group at C7

shields the ortho

(C6) and para

(C4) positions,

shifting this

proton upfield

relative to a non-

substituted

benzisoxazole.

H5 ~7.4 - 7.7 Triplet (t) or dd J ≈ 7-9
Ortho-coupled to

both H4 and H6.

H6 ~6.8 - 7.1 Doublet of

doublets (dd)

J ≈ 7-9, J ≈ 1-2 Ortho-coupled to

H5 and para-

coupled to H4. It

is strongly
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shielded by the

adjacent ortho-

amino group,

resulting in a

significant upfield

shift.

NH₂ ~5.0 - 6.0
Broad Singlet (br

s)
N/A

The chemical

shift is variable

and depends on

concentration,

temperature, and

solvent. The

protons are

exchangeable,

leading to a

broad signal.[1]

Addition of D₂O

would cause this

signal to

disappear.[1]

Causality in Experimental Choices:

Solvent: DMSO-d₆ is chosen as the preferred solvent. Its polarity effectively solubilizes the

amine, and its hydrogen bond accepting nature slows down the N-H proton exchange rate

compared to protic solvents, often resulting in a more clearly observable NH₂ signal.

Internal Standard: Tetramethylsilane (TMS) is used as the internal standard, with its signal

defined as 0.00 ppm for referencing chemical shifts.[2]

¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The chemical

shifts are highly sensitive to hybridization and the electronic effects of neighboring atoms and

functional groups.
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Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale

C3 ~155 - 160

sp² carbon in the isoxazole

ring, adjacent to

electronegative O and N

atoms. Expected to be the

most downfield of the CH

carbons.

C3a ~118 - 122

Quaternary carbon at the

fusion of the two rings.

Shielded compared to C7a due

to its position relative to the

isoxazole nitrogen.

C4 ~110 - 115

Shielded by the para-amino

group's electron-donating

resonance effect.

C5 ~128 - 132

The electronic environment is

less affected by the substituent

compared to C4 and C6.

C6 ~108 - 112

Strongly shielded by the ortho-

amino group's powerful

electron-donating effect.

C7 ~145 - 150

Quaternary carbon directly

attached to the electron-

donating amine group, causing

a downfield shift (ipso-carbon).

C7a ~162 - 166

Quaternary carbon at the ring

junction, part of the C=N bond

of the isoxazole ring, resulting

in a significant downfield shift.

[3]
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Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation at specific vibrational frequencies.

Predicted Characteristic IR Absorption Bands

Wavenumber
(cm⁻¹)

Vibration Type Intensity Rationale

3450 - 3300
N-H Asymmetric &

Symmetric Stretch
Medium

Characteristic of a

primary amine (-NH₂).

Two distinct bands are

expected.[1][4]

1650 - 1580
N-H Bending

(Scissoring)
Medium-Strong

Confirms the

presence of a primary

amine.[4]

1620 - 1580 C=N Stretch Medium
From the isoxazole

ring.

1550 - 1450
C=C Aromatic Ring

Stretch
Medium-Strong

Multiple bands are

expected,

characteristic of the

benzene ring.

1335 - 1250
C-N Stretch

(Aromatic)
Strong

The bond between the

aromatic ring (C7) and

the amine nitrogen.[4]

1250 - 1100 N-O Stretch Medium-Strong

Characteristic of the

isoxazole ring system.

[5]

910 - 665 N-H Wag Broad, Strong

Out-of-plane bending

of the N-H bonds in

the primary amine.[4]
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Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, enabling the determination of its molecular weight and structural features.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

Molecular Ion (M⁺): The molecular formula is C₇H₆N₂O. The exact mass will be

approximately 134.0480 g/mol . A prominent molecular ion peak is expected at m/z = 134.

The presence of two nitrogen atoms adheres to the Nitrogen Rule, which states that a

molecule with an even number of nitrogen atoms will have an even nominal molecular

weight.[1]

Key Fragmentation Pathways: Aromatic and heterocyclic systems are relatively stable, but

predictable fragmentation can occur.

Benzo[d]isoxazol-7-amine
m/z = 134

[M-HCN]⁺
m/z = 107

- HCN

[M-CO]⁺
m/z = 106

- CO

C₆H₅N⁺ fragment
m/z = 91

- NH

Click to download full resolution via product page

Caption: Predicted major fragmentation pathway for Benzo[d]isoxazol-7-amine in EI-MS.

Experimental Protocols
The following protocols are designed to ensure the acquisition of high-quality, reproducible

spectroscopic data.

General Analytical Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1375660#spectroscopic-data-of-benzo-d-isoxazol-7-
amine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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